molecular formula C11H22N2O2 B1391778 Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate CAS No. 1221792-43-3

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate

Cat. No. B1391778
M. Wt: 214.3 g/mol
InChI Key: BCDSXCKZQZRAQI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Catalysis

    • Results : Enhanced reaction rates, selectivity, and recyclability in catalytic processes .
  • CO2 Capture

    • Results : Efficient CO2 capture, potentially useful for mitigating greenhouse gas emissions .
  • Antibacterial Agents

    • Results : Effective antibacterial properties, potential for medical applications .
  • Drug Delivery

    • Results : Improved drug stability, targeted delivery, and bioavailability .
  • Wastewater Treatment

    • Results : Efficient removal of heavy metals, dyes, and organic contaminants from wastewater .
  • Organic Synthesis

    • Results : Facilitated synthesis of complex organic molecules .

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve conducting clinical trials.


properties

IUPAC Name

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDSXCKZQZRAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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